molecular formula C16H16O2S B12515397 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- CAS No. 794525-94-3

2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-

Cat. No.: B12515397
CAS No.: 794525-94-3
M. Wt: 272.4 g/mol
InChI Key: OWARTMNYEQOXOH-IBGZPJMESA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- is derived from the parent ketone (propan-2-one) and its substituents. The compound features a sulfinyl group (-S(O)-) at the ortho position of a phenyl ring, which is further substituted with a 4-methylphenyl group. The (S)-configuration at the sulfur center is explicitly denoted in the nomenclature, reflecting its chiral nature.

The molecular formula is C₁₆H₁₆O₂S , with a molecular weight of 272.36 g/mol . The CAS Registry Number 794525-94-3 uniquely identifies this compound in chemical databases. Key structural components include:

  • A propan-2-one backbone (CC(=O)C)
  • A phenyl ring substituted with a sulfinyl group at position 2
  • A 4-methylphenyl group attached to the sulfur atom

Table 1: Systematic identifiers for 2-propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-

Property Value
IUPAC Name 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-
CAS Number 794525-94-3
Molecular Formula C₁₆H₁₆O₂S
Molecular Weight 272.36 g/mol

Stereochemical Analysis of the Chiral Sulfoxide Center

The sulfinyl group (-S(O)-) introduces a stereogenic center at sulfur, resulting in two enantiomers. The (S)-configuration is assigned based on the Cahn-Ingold-Prelog priority rules, where the oxygen atom (highest priority) occupies the first position, followed by the 4-methylphenyl group, the phenyl ring, and the lone pair.

X-ray crystallography confirms the (S)-configuration, with the sulfinyl oxygen oriented anti to the methyl group on the 4-methylphenyl substituent. This spatial arrangement minimizes steric hindrance between the sulfinyl oxygen and adjacent substituents. The sulfur-oxygen bond length measures 1.46 Å , consistent with typical sulfoxide bond distances.

Table 2: Key stereochemical parameters

Parameter Value
Sulfur oxidation state +4
S–O bond length 1.46 Å
C–S–C bond angle 104.3°

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction data (CCDC 133844) reveal a monoclinic crystal system with space group P2₁. The molecule adopts a planar conformation at the sulfinyl sulfur, with dihedral angles of 87.5° between the 4-methylphenyl group and the adjacent phenyl ring. Intermolecular C–H···O hydrogen bonds (2.89 Å) stabilize the crystal lattice.

The propan-2-one moiety exhibits slight distortion from planarity due to conjugation with the sulfinyl group. Key torsional angles include:

  • C1–S–O–C4: -172.1° (nearly trans)
  • C2–C1–S–O: 68.3°

Table 3: Crystallographic data summary

Parameter Value
Crystal system Monoclinic
Space group P2₁
Unit cell volume 1547.8 ų
Hydrogen bonds C–H···O (2.89 Å)

Comparative Analysis with Related Sulfinyl-Arylpropanone Derivatives

The structural features of 2-propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- differ significantly from analogous sulfonyl and alkyl derivatives:

  • Sulfinyl vs. Sulfonyl Derivatives
    • Sulfinyl groups (-S(O)-) exhibit shorter S–O bonds (1.46 Å) compared to sulfonyl groups (-SO₂-, 1.

Properties

CAS No.

794525-94-3

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]propan-2-one

InChI

InChI=1S/C16H16O2S/c1-12-7-9-15(10-8-12)19(18)16-6-4-3-5-14(16)11-13(2)17/h3-10H,11H2,1-2H3/t19-/m0/s1

InChI Key

OWARTMNYEQOXOH-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CC(=O)C

Origin of Product

United States

Preparation Methods

Oxidation of Thioether Precursors

A common approach involves oxidizing a thioether intermediate to form the sulfinyl group. The stereochemistry at sulfur is controlled via chiral catalysts or auxiliary groups.

Example Route:

  • Thioether Formation : React 2-bromoacetophenone with 4-methylthiophenol under basic conditions to yield 2-(4-methylthiophenyl)acetophenone.
  • Oxidation : Use a chiral oxidant (e.g., Ti(OiPr)₄/(R)-DET/TBHP) to convert the thioether to the sulfoxide with high enantioselectivity.

Key Considerations :

  • Catalyst : Titanium-based complexes with chiral ligands (e.g., diethyl tartrate) enable stereoselective oxidation.
  • Yield and Purity : Reported yields for similar sulfoxides range from 70–90%, with enantiomeric excess (ee) >90%.

Asymmetric Catalysis Approaches

Direct asymmetric synthesis using transition-metal catalysts is another viable method.

Palladium-Catalyzed Cross-Coupling

This method involves coupling a sulfinyl-containing aryl boronic acid with a halogenated propanone derivative.

Example Protocol :

  • Boronic Acid Synthesis : Prepare 2-[(S)-(4-methylphenyl)sulfinyl]phenylboronic acid via oxidation of the thioether precursor.
  • Suzuki-Miyaura Coupling : React the boronic acid with 1-bromoacetophenone in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base.

Reaction Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent Dioxane/H₂O (4:1)
Temperature 80°C
Yield ~65–75% (estimated)

Alternative Methods and Challenges

Mitsunobu Reaction

Though less common for sulfinyl groups, Mitsunobu reactions can install sulfinyl moieties under specific conditions.

Procedure :

  • Thiolate Formation : Generate a thiolate from 4-methylthiophenol using a strong base (e.g., NaH).
  • Reaction with Sulfinyl Chloride : Treat the thiolate with a sulfinyl chloride derivative of acetophenone.

Limitations :

  • Stereocontrol : Poor enantioselectivity unless chiral auxiliaries are used.
  • Efficiency : Lower yields compared to oxidation methods.

Optimization and Purification

Post-synthesis optimization is critical to achieve high purity.

Crystallization and Chromatography

Step Details
Crystallization Use methanol/water (1:1) to isolate the compound.
Chromatography Silica gel column with CH₂Cl₂/ethyl acetate (9:1).

Purity Metrics :

  • HPLC : >99% purity achievable after recrystallization.
  • Deuteration (if applicable) : >99.5% deuteration rate for isotopically labeled analogs.

Stereoselectivity and Enantiomeric Excess

The (S)-configuration is typically achieved via kinetic resolution or asymmetric induction .

Ti/DET/TBHP Catalysis

This system enables high enantioselectivity in sulfoxide formation.

Example Data :

Substrate ee (%) Yield (%)
2-(4-Methylthiophenyl)acetophenone 92 85

Mechanism :

  • Coordination : Ti(IV) binds to the thioether and DET ligand.
  • Oxidation : TBHP transfers an oxygen atom to the sulfur, forming the sulfoxide with S-configuration.

Comparative Analysis of Methods

Method Advantages Limitations
Oxidation High ee, scalable Requires chiral catalysts
Cross-Coupling Flexibility in aryl groups High cost of catalysts
Mitsunobu Simple reagents Poor stereoselectivity

Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceutical Intermediates : Used in synthesizing β-lactams and azetidinones.
  • Chiral Ligands : Employed in asymmetric catalysis.

Chemical Reactions Analysis

Stereochemical Control

The (S)-configuration at the sulfinyl center is critical for the compound’s reactivity and biological interactions. This stereochemical outcome is achieved during the reaction of the chiral sulfinyl chloride with the Grignard reagent, ensuring retention of configuration .

Reaction Mechanism

The synthesis leverages nucleophilic addition of the Grignard reagent to the sulfinyl chloride, followed by redox transformations. The propanone group is introduced via oxidation of the diol intermediate.

Comparative Analysis with Similar Compounds

Compound Key Features Reactivity
2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- Sulfinyl group, propanone moiety, (S)-configurationHigh stereospecificity, oxidation-resistant
2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone Methylsulfonyl group instead of sulfinylLower reactivity due to electron-withdrawing sulfonyl group
1-[2-(p-Toluenesulfonyl)]propan-2-one Toluenesulfonyl group, no phenolic substituentsReduced steric hindrance, different regioselectivity

Research Challenges

  • Yield optimization : The synthesis achieves ~77% yield , but further improvements may require refining oxidation conditions.

  • Scalability : The use of phenylmagnesium bromide and low-temperature protocols may hinder large-scale production.

Scientific Research Applications

2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The target compound is distinguished by its sulfinyl group (S-O), which contrasts with related compounds bearing sulfonyl (S-O₂), methoxy, or alkyl substituents. Key analogues include:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Molar Mass (g/mol) Functional Groups Key Features
Target Compound 2-[(S)-(4-methylphenyl)sulfinyl]phenyl Not reported Ketone, Sulfinyl (S-O) Chiral center (S), enantioselective reactivity
1-(4-Methoxyphenyl)-2-propanone [CAS 122-84-9] 4-methoxyphenyl 164.20 Ketone, Methoxy Higher polarity due to electron-donating methoxy group
CAS 88357-26-0 () 4-[[2-[(4-methylphenyl)sulfonyl]oxy]ethylthio]phenyl 364.48 Ketone, Sulfonyl (S-O₂), Thioether Bulkier structure; sulfonyl group enhances stability
1-[3-(Trifluoromethyl)phenyl]-2-propanone () 3-(trifluoromethyl)phenyl Not reported Ketone, CF₃ Strong electron-withdrawing effect; reducible to (S)-alcohols

Stereochemical Considerations

The (S)-sulfinyl group in the target compound differentiates it from non-chiral analogues. This configuration is critical in enantioselective catalysis, as seen in montelukast derivatives (), where sulfinyl groups dictate binding specificity .

Research Findings and Hypotheses

  • Hypothesis on Reactivity : The sulfinyl group’s electron-withdrawing nature may increase the electrophilicity of the ketone, enhancing nucleophilic attack in reductions compared to methoxy-substituted analogues.
  • Stereochemical Influence : The (S)-configuration could enable asymmetric induction in synthetic pathways, akin to montelukast’s sulfinyl-dependent bioactivity .

Biological Activity

2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- (CAS Number: 5366-49-4), commonly referred to as p-tolylsulfonylacetone, is a sulfonyl-containing ketone with potential biological activities. This compound is of interest due to its structural characteristics and possible applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H12O3S
Molecular Weight: 212.26 g/mol
IUPAC Name: 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-
SMILES Notation: CC(=O)CS(=O)(=O)c1ccc(C)cc1

PropertyValue
Molecular FormulaC10H12O3S
Molecular Weight212.26 g/mol
CAS Registry Number5366-49-4
IUPAC Name2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-

The biological activity of 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- can be attributed to its sulfonyl group, which may interact with various biological targets. The sulfinyl moiety is known to participate in redox reactions and may influence cellular signaling pathways.

  • Antimicrobial Activity : Some studies suggest that compounds containing sulfonyl groups exhibit antimicrobial properties. This could be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Phytotoxic Effects : Research has indicated that related compounds can inhibit plant growth by affecting germination rates and root development. The inhibition is often concentration-dependent, suggesting potential applications in herbicides.
  • Cytotoxicity : Preliminary studies have shown that certain derivatives of sulfonyl-containing compounds can induce cytotoxic effects in cancer cell lines, potentially through apoptosis or necrosis pathways.

Study on Phytotoxicity

A study evaluated the phytotoxic effects of similar phenolic compounds, revealing that at higher concentrations, they significantly inhibited germination rates in various plant species. The effective concentration required for half-maximal inhibition (IC50) was found to be around 0.1 mM for some related compounds . This indicates a potential application in agricultural practices as a natural herbicide.

Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of related sulfonyl compounds on cancer cell lines, it was observed that these compounds could induce apoptosis at specific concentrations. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotential disruption of microbial membranes
PhytotoxicSignificant inhibition of germination rates
CytotoxicityInduction of apoptosis in cancer cell lines

Toxicological Profile

Toxicological assessments have shown that the acute oral median lethal dose (LD50) for similar compounds is approximately 1984 mg/kg in rats . Symptoms observed included respiratory distress and neurological effects such as convulsions and paresis. These findings highlight the need for careful handling and further investigation into the safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- with high enantiomeric purity?

  • Methodology : Utilize asymmetric oxidation of the corresponding sulfide precursor using Sharpless or Corey-Chaykovsky conditions. For stereochemical control, employ chiral catalysts such as titanium(IV)-based systems with tartrate derivatives. Post-synthesis, validate enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and confirm absolute configuration using X-ray crystallography or vibrational circular dichroism (VCD) .
  • Data Note : highlights sulfoxide formation via oxidation of sulfanyl precursors, but enantioselectivity must be optimized using temperature-controlled reactions (e.g., –20°C to 0°C).

Q. How can researchers characterize the thermal stability of this compound under experimental conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at heating rates of 5–10°C/min under inert atmosphere (N₂/Ar). Compare decomposition profiles with structurally analogous sulfoxides (e.g., 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one, ).
  • Data Contradiction : Thermal data for similar compounds (e.g., Tboil = 418.2 K in ) may not directly apply due to differences in substituent effects; validate experimentally.

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR with DEPT-135 to identify carbonyl (δ ~200–220 ppm) and sulfinyl (δ ~60–80 ppm) groups. Compare with literature data for aryl sulfoxides ( ).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ or [M]⁺) and fragmentation patterns (e.g., loss of SO or CH₃ groups). Reference NIST spectra for validation ( ).

Advanced Research Questions

Q. How does the (S)-sulfinyl group influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology : Conduct kinetic studies using Grignard or organozinc reagents under varying solvent polarities (THF vs. DMF). Monitor reaction progress via in-situ IR or LC-MS. Compare stereochemical outcomes with DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Data Insight : notes sulfoxides undergo substitution reactions with nucleophiles; steric hindrance from the 4-methylphenyl group may slow kinetics.

Q. What strategies mitigate racemization during functional group transformations (e.g., ketone reduction)?

  • Methodology : Use mild reducing agents (e.g., NaBH₄/CeCl₃) instead of harsh conditions (LiAlH₄) to preserve sulfoxide chirality. Monitor ee retention via chiral HPLC post-reduction. Cross-reference with impurity profiles of related pharmaceuticals ( ).
  • Contradiction Resolution : If racemization occurs despite optimized conditions, consider protective group strategies (e.g., silyl ethers for hydroxyl intermediates).

Q. How can computational modeling predict biological activity or enzyme interactions?

  • Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450 isoforms) using the compound’s 3D structure. Validate predictions with in vitro assays (e.g., CYP inhibition screening). Reference SAR studies of sulfoxide-containing bioactive molecules ().
  • Data Limitation : Computational results may conflict with experimental bioactivity due to solvation effects; corroborate with wet-lab data.

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling points) for analogous compounds?

  • Approach : Cross-check data from multiple databases (NIST, ECHA) and prioritize peer-reviewed sources. For example, flags outliers (>2σ deviations) in boiling points, urging validation via experimental replication.
  • Example : If Tboil for a derivative conflicts (e.g., 418.2 K vs. 405 K), perform Ebulliometry under controlled pressure to resolve ambiguity.

Application-Oriented Questions

Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

  • Methodology : Test its efficacy as a chiral ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Compare turnover numbers (TON) and enantioselectivity with established auxiliaries (e.g., Evans oxazolidinones).
  • Case Study : suggests sulfoxides are versatile intermediates; explore its use in synthesizing enantiopure β-amino alcohols or heterocycles.

Experimental Design Tables

Parameter Recommended Value Reference
Chiral HPLC ColumnChiralpak IA (250 mm × 4.6 mm, 5 µm)
Oxidation CatalystTi(OiPr)₄/(R,R)-Diethyl Tartrate
TGA Heating Rate10°C/min under N₂
DFT Basis SetB3LYP/6-31G*

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